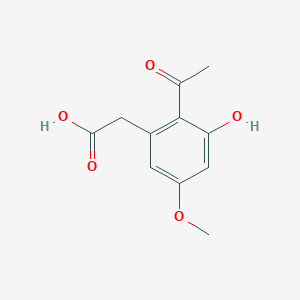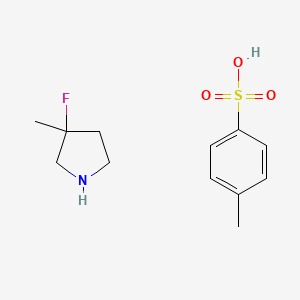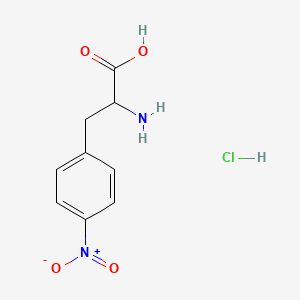
2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)acetic acid is an organic compound with the molecular formula C11H12O5 and a molecular weight of 224.21 g/mol It is a derivative of phenylacetic acid and is characterized by the presence of acetyl, hydroxy, and methoxy functional groups on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)acetic acid typically involves the reaction of 3-hydroxy-5-methoxyacetophenone with chloroacetic acid under basic conditions . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 2-(2-Formyl-3-hydroxy-5-methoxyphenyl)acetic acid.
Reduction: 2-(2-Hydroxyethyl-3-hydroxy-5-methoxyphenyl)acetic acid.
Substitution: 2-(2-Acetyl-3-hydroxy-5-aminophenyl)acetic acid.
Aplicaciones Científicas De Investigación
2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It has potential therapeutic applications due to its structural similarity to certain pharmacologically active compounds.
Mecanismo De Acción
The mechanism of action of 2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the aromatic ring can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)acetic acid can be compared with other similar compounds, such as:
2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)propionic acid: Similar structure but with a propionic acid group instead of an acetic acid group.
2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)butyric acid: Similar structure but with a butyric acid group instead of an acetic acid group.
2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)valeric acid: Similar structure but with a valeric acid group instead of an acetic acid group.
These compounds share similar functional groups but differ in the length of the carbon chain attached to the aromatic ring, which can influence their chemical and biological properties.
Propiedades
Número CAS |
19054-28-5 |
|---|---|
Fórmula molecular |
C11H12O5 |
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
2-(2-acetyl-3-hydroxy-5-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C11H12O5/c1-6(12)11-7(4-10(14)15)3-8(16-2)5-9(11)13/h3,5,13H,4H2,1-2H3,(H,14,15) |
Clave InChI |
UYUOIPIOTPMHKV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1O)OC)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12041838.png)
![Ethyl 6-bromo-5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12041851.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B12041858.png)




![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12041895.png)
![3-(4-bromophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12041901.png)

![7-hydroxy-5-oxo-N-(3-pyridinylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12041918.png)
![7-(2-Chlorobenzyl)-1,3-dimethyl-8-[(2E)-2-(1-methylpropylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12041928.png)
![[4-[(E)-[[2-(4-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12041929.png)
![2-Methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl (2E)-3-phenyl-2-propenoate](/img/structure/B12041934.png)
